6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Description
Properties
IUPAC Name |
6-(2-chloroethyl)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O/c1-5-6(2-3-9)7(14)13-8(12-5)10-4-11-13/h4H,2-3H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEJETGTPDKPPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase.
Mode of Action
6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase and undergoing DNA replication. The compound’s interaction with CDK2 is likely facilitated by hydrogen bonding with the Leucine 83 residue within the CDK2 active site.
Biochemical Pathways
By inhibiting CDK2, 6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol affects the CDK2/cyclin A2 pathway. This pathway is critical for cell cycle progression and DNA replication. Disruption of this pathway can lead to cell cycle arrest, preventing the proliferation of cells.
Pharmacokinetics
These properties likely contribute to the compound’s bioavailability and its ability to reach its target within the body.
Result of Action
The inhibition of CDK2 by 6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol results in significant alterations in cell cycle progression. Specifically, it can induce apoptosis within cells. This makes the compound potentially useful in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer.
Biochemical Analysis
Biochemical Properties
6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, this compound has been shown to inhibit the activity of certain kinases, such as JAK1 and JAK2, which are involved in cell signaling pathways. Additionally, it interacts with RNA-dependent RNA polymerase (RdRp), inhibiting its activity and thereby affecting viral replication. The nature of these interactions typically involves binding to the active sites of these enzymes, leading to inhibition of their catalytic activity.
Cellular Effects
The effects of 6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. Furthermore, it affects the JAK/STAT signaling pathway, which is crucial for cell growth and immune response. These effects are mediated through the compound’s interaction with specific proteins and enzymes within the cells.
Molecular Mechanism
The molecular mechanism of action of 6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves several key processes. At the molecular level, this compound exerts its effects by binding to the active sites of target enzymes and proteins, leading to their inhibition or activation. For example, its interaction with JAK1 and JAK2 results in the inhibition of these kinases, thereby disrupting downstream signaling pathways. Additionally, it binds to RdRp, inhibiting viral RNA synthesis and replication. These interactions ultimately lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to this compound has been observed to result in sustained inhibition of target enzymes and prolonged effects on cellular processes, such as continued cell cycle arrest and apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of viral load. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes various biotransformation reactions, including oxidation and conjugation. Enzymes such as cytochrome P450 play a significant role in the metabolism of this compound, leading to the formation of metabolites that are subsequently excreted from the body. These metabolic processes can influence the compound’s efficacy and toxicity.
Transport and Distribution
The transport and distribution of 6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake into cells. Once inside the cells, it can bind to various intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s biological activity and therapeutic effects.
Subcellular Localization
The subcellular localization of 6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is an important factor in its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with target enzymes and proteins. Additionally, it may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects.
Biological Activity
6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the class of triazolopyrimidines, which have been studied for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The chemical structure of 6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be represented as follows:
This compound features a triazole ring fused to a pyrimidine ring with chloro and methyl substituents that contribute to its unique chemical properties. The presence of the chloroethyl group is particularly significant as it is known to enhance biological activity through various mechanisms.
The primary mechanism of action for 6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2) . By inhibiting CDK2 activity, this compound disrupts cell cycle progression, leading to cytotoxic effects against various cancer cell lines. This mechanism positions it as a potential candidate for cancer therapy.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of triazolopyrimidine derivatives. For instance:
- In Vitro Studies : A study demonstrated that compounds similar to 6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol exhibited significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values often below 5 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These results indicate that the compound not only inhibits cancer cell proliferation but may also induce apoptosis.
Mechanistic Insights
Further mechanistic studies revealed that these compounds could induce G0/G1 phase arrest in cancer cells, suggesting a targeted approach to halt tumor growth. The action on CDK2 is crucial since this kinase plays a vital role in cell cycle regulation .
Case Studies
Several case studies have highlighted the biological efficacy of triazolopyrimidine derivatives:
- Study on c-Met Kinase Inhibition : Research focused on derivatives related to triazolo-pyridazine/-pyrimidine showed promising results in inhibiting c-Met kinase activity with comparable efficacy to established inhibitors like Foretinib .
- Cytotoxicity Profiles : Various derivatives were tested across multiple cancer cell lines with consistent findings indicating moderate to high cytotoxicity . This supports the hypothesis that structural modifications can enhance biological activity.
Scientific Research Applications
Anticancer Activity
Research indicates that triazolopyrimidine derivatives, including 6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, exhibit promising anticancer properties. These compounds are believed to interfere with cancer cell proliferation through various mechanisms:
- Mechanism of Action : They may inhibit specific kinases involved in cell signaling pathways that promote cancer growth.
- Case Studies : In vitro studies have demonstrated the compound's ability to induce apoptosis in various cancer cell lines (Ashour et al., 2013; Hoffmann et al., 2017).
Antibacterial Properties
The compound has shown potential as an antibacterial agent against several strains of bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
- Research Findings : Studies have reported significant antibacterial activity against Gram-positive and Gram-negative bacteria (Mabkhot et al., 2016).
Anti-inflammatory Effects
Another notable application of this compound is its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Evidence : Experimental models have indicated a reduction in inflammation markers following treatment with triazolopyrimidine derivatives (Ashour et al., 2013).
Synthesis and Structural Analysis
The synthesis of 6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the reaction of bis(2-chloroethyl)amine with appropriate triazolopyrimidine precursors under phase-transfer catalysis conditions.
Synthesis Steps
- Combine bis(2-chloroethyl)amine hydrochloride with ethyl 2-(5-methyl-1-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)acetate in DMF.
- Add potassium carbonate and tetra-n-butyl ammonium bromide as a catalyst.
- Stir the mixture at elevated temperatures for a specified duration to facilitate the reaction.
- Purify the resulting product through column chromatography.
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anticancer | Inhibition of kinase activity | Ashour et al., 2013; Hoffmann et al., 2017 |
| Antibacterial | Disruption of cell wall synthesis | Mabkhot et al., 2016 |
| Anti-inflammatory | Modulation of inflammatory cytokines | Ashour et al., 2013 |
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Research Findings
Reactivity and Functionalization
- Chlorination Efficiency : The 7-hydroxyl group in 5-methyltriazolopyrimidines undergoes chlorination with POCl₃ at 100–120°C, yielding 7-chloro derivatives in 85–90% efficiency .
- Alkylation Specificity : Alkylation at position 6 with alkyl halides (e.g., 2-chloroethyl bromide) requires basic conditions (e.g., NaOH/KI in DMF) to minimize side reactions .
Physicochemical Properties
Critical Analysis of Structural-Activity Relationships (SAR)
- This contrasts with smaller substituents (e.g., methyl), which prioritize passive diffusion .
- Position 7 Substitutions: Chlorine or alkoxy groups at position 7 enhance metabolic stability, while hydroxyl or amino groups facilitate hydrogen bonding in target interactions .
- Position 5 Variations : Methyl groups at position 5 are common in bioactive derivatives, balancing steric effects and electronic contributions to ring stability .
Preparation Methods
Starting Materials
Reaction Conditions
- The precursor (1.00 g, 4.5 mmol) is dissolved in DMF (25 mL).
- Bis(2-chloroethyl)amine hydrochloride (1.61 g, 9 mmol, 2 equivalents) is added.
- Potassium carbonate (1.37 g, 9.9 mmol) is added as a base to neutralize HCl and facilitate nucleophilic substitution.
- A catalytic amount of tetra-n-butylammonium bromide is added to enhance phase transfer.
- The reaction mixture is stirred at 80 °C (353.15 K) for 24 hours.
Workup and Purification
- After completion, the reaction mixture is filtered to remove inorganic salts.
- The solvent is evaporated under reduced pressure.
- The residue is dissolved in dichloromethane.
- Purification is performed by column chromatography using ethyl acetate/hexane (1:9 v/v) as eluent.
- The product is obtained as colorless crystals with a yield of approximately 40%.
Reaction Scheme Summary
Research Findings and Analysis
- The use of bis(2-chloroethyl)amine hydrochloride as the alkylating agent provides the 2-chloroethyl substituent efficiently under basic and phase-transfer catalysis conditions.
- Potassium carbonate serves as a mild base that promotes deprotonation and nucleophilic substitution without decomposing sensitive heterocyclic structures.
- Tetra-n-butylammonium bromide significantly improves the reaction rate and yield by facilitating the transfer of ionic species between phases.
- The reaction temperature (80 °C) and duration (24 hours) are optimized to balance conversion and product stability.
- The yield of 40% is moderate, indicating potential side reactions or incomplete conversion, which could be improved by further optimization.
Comparative Notes on Preparation Approaches
| Aspect | Method Described Above | Alternative Methods (Literature) |
|---|---|---|
| Alkylating agent | Bis(2-chloroethyl)amine hydrochloride | Other alkyl halides or amines |
| Catalyst | Tetra-n-butylammonium bromide (phase-transfer) | May use other phase-transfer catalysts or none |
| Solvent | DMF | Other polar aprotic solvents like DMSO |
| Temperature and Time | 80 °C, 24 hours | Variable, sometimes higher temperature or longer time |
| Purification | Column chromatography (EtOAc/Hexane) | Recrystallization or preparative HPLC |
| Yield | ~40% | Variable, some methods report higher or lower yields |
Summary Table of Key Experimental Data
| Parameter | Value/Condition |
|---|---|
| Precursor amount | 1.00 g (4.5 mmol) |
| Alkylating agent | Bis(2-chloroethyl)amine hydrochloride, 2 eq. |
| Base | Potassium carbonate, 2.2 eq. |
| Catalyst | Tetra-n-butylammonium bromide (catalytic) |
| Solvent | Dimethylformamide (DMF), 25 mL |
| Temperature | 80 °C (353.15 K) |
| Reaction time | 24 hours |
| Product yield | 40% |
| Purification method | Column chromatography (EtOAc/Hexane, 1:9) |
| Product form | Colorless crystals |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step synthesis is typical for triazolopyrimidine derivatives. Key steps include cyclocondensation of precursors (e.g., aminotriazoles with β-keto esters) and functionalization via nucleophilic substitution. For example, chlorination at the 6-position can be achieved using POCl₃ or thionyl chloride under reflux . Optimization involves solvent selection (e.g., DMF for polar intermediates), catalysts (e.g., TMDP in water/ethanol mixtures for improved yield ), and purification via recrystallization or column chromatography.
Q. Which spectroscopic techniques are critical for structural confirmation, and what diagnostic peaks should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Prioritize signals for the hydroxyl (-OH, δ ~12-14 ppm, broad) and chloroethyl (-CH₂Cl, δ ~3.7-4.2 ppm) groups. Aromatic protons in the triazolopyrimidine core resonate at δ ~8.5-9.5 ppm .
- IR Spectroscopy : Key stretches include O-H (3200–3500 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-Cl (650–750 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns confirm the molecular formula and substituent stability .
Advanced Research Questions
Q. How do structural modifications at the 6-position influence biological activity, and what mechanistic hypotheses explain these trends?
- Methodological Answer : Substituent effects are evaluated via structure-activity relationship (SAR) studies. For example:
| Substituent at 6-Position | Observed Activity Trend | Mechanistic Insight |
|---|---|---|
| -Cl (Chloroethyl) | Enhanced cytotoxicity | Increased electrophilicity improves DNA alkylation . |
| -NH₂ (Amino) | Reduced activity | Electron-donating groups hinder target binding . |
| Computational modeling (e.g., DFT calculations) can predict electronic effects, while docking studies reveal steric compatibility with enzyme active sites . |
Q. What computational approaches are effective for predicting binding interactions, and how do they correlate with experimental data?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger) and MD simulations assess interactions with targets like kinases or DNA topoisomerases. For instance, chloroethyl derivatives show strong hydrogen bonding with thymidylate synthase (binding energy: −9.2 kcal/mol) . Validate predictions with in vitro assays (e.g., IC₅₀ measurements in cancer cell lines) to confirm correlation .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from variations in assay protocols or substituent positions. For example:
- Case Study : A chloroethyl derivative showed IC₅₀ = 2.1 µM in HeLa cells but was inactive in another study due to differing cell permeability conditions.
- Resolution : Standardize assay parameters (e.g., cell line, incubation time) and validate purity via HPLC (>95%) . Cross-reference synthetic routes to rule out structural inconsistencies.
Data Contradiction Analysis Framework
- Step 1 : Compare substituent positions and synthetic conditions across studies.
- Step 2 : Replicate key experiments with controlled variables (e.g., solvent, temperature).
- Step 3 : Use advanced analytics (e.g., X-ray crystallography ) to confirm structural integrity.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
